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molecular formula C9H9BrO3S B8494813 3-((4-Bromophenyl)sulfonyl)oxetane

3-((4-Bromophenyl)sulfonyl)oxetane

Cat. No. B8494813
M. Wt: 277.14 g/mol
InChI Key: DIQJWTVLYXMVHC-UHFFFAOYSA-N
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Patent
US09382243B2

Procedure details

4-bromothiophenol (1.15 g, 6.08 mmol), oxetan-3-yl 4-methylbenzenesulfonate (1.66 g, 7.3 mmol), and cesium carbonate (3.96 g, 12.16 mmol) were suspended in DMSO (6 ml). The reaction mixture was stirred for 2 days at rt, then diluted with water and EtOAc. The aqueous phase was extracted with EtOAc (×2); and the combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated. The resulting residue was purified by column chromatography on a Biotage™ 50 g column by eluting with 5% to 75% EtOAc:Hexane. The major peak was isolated, concentrated and dissolved in MeOH (10 mL), THF (10 mL) and water (5 mL). Oxone (4.05 g, 6.59 mmol) was added and the reaction was stirred overnight at rt, and then diluted with water and EtOAc. The EtOAc phase was washed with water, Na2S2O3, and brine, and then dried over Na2SO4, filtered and concentrated to provide the desired product. 1H NMR δ 7.80-7.75 (m, 4H), 4.96 (t, 2H), 4.82 (t, 2H), 4.46 (pentet, 1H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.96 g
Type
reactant
Reaction Step Three
Name
Quantity
4.05 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](S)=[CH:4][CH:3]=1.CC1C=CC(S(O[CH:20]2[CH2:23][O:22][CH2:21]2)(=O)=O)=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].O[O:31][S:32]([O-:34])=O.[K+]>CS(C)=O.O.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:32]([CH:20]2[CH2:23][O:22][CH2:21]2)(=[O:34])=[O:31])=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OC1COC1
Step Three
Name
cesium carbonate
Quantity
3.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
4.05 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 days at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (×2)
WASH
Type
WASH
Details
and the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on a Biotage™ 50 g column
WASH
Type
WASH
Details
by eluting with 5% to 75% EtOAc
CUSTOM
Type
CUSTOM
Details
The major peak was isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (10 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight at rt
Duration
8 (± 8) h
WASH
Type
WASH
Details
The EtOAc phase was washed with water, Na2S2O3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)C1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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